2,2,2-Trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide is an organic compound with the molecular formula C8H12F3NO and a molecular weight of 195.18 g/mol . This compound is characterized by the presence of trifluoromethyl and pent-4-en-1-yl groups attached to an acetamide backbone. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with N-methyl-N-(pent-4-en-1-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.
Substitution: The trifluoromethyl and pent-4-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted acetamides .
Scientific Research Applications
2,2,2-Trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other biomolecules, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: Similar structure but lacks the pent-4-en-1-yl group.
2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Contains a trimethylsilyl group instead of the pent-4-en-1-yl group.
Uniqueness
2,2,2-Trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide is unique due to the presence of both trifluoromethyl and pent-4-en-1-yl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H12F3NO |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-pent-4-enylacetamide |
InChI |
InChI=1S/C8H12F3NO/c1-3-4-5-6-12(2)7(13)8(9,10)11/h3H,1,4-6H2,2H3 |
InChI Key |
OBEGWWJXZWDKGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC=C)C(=O)C(F)(F)F |
Origin of Product |
United States |
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